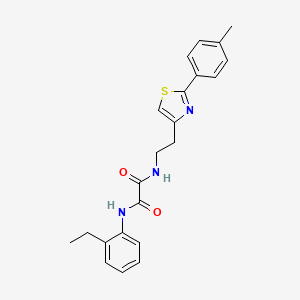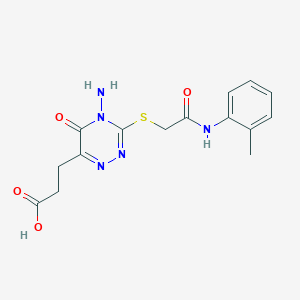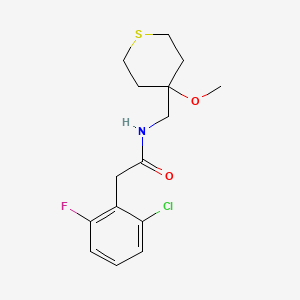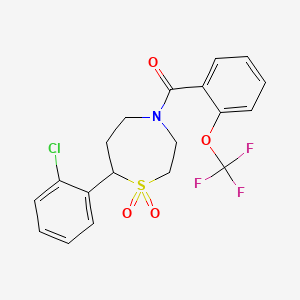
N-(3-bromophenyl)phenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenazine-1-carboxamide is an aromatic amide that is phenazine substituted at C-1 with a carbamoyl group . It is a member of phenazines, an aromatic amide, and a monocarboxylic acid amide . Phenazines are a large group of nitrogen-containing heterocycles, providing diverse chemical structures and various biological activities .
Synthesis Analysis
Phenazines are mainly isolated from marine and terrestrial microorganisms . More than 100 different natural compounds and over 6000 synthetic derivatives have been found and investigated . The biosynthesis of phenazine-1-carboxamide involves complex biological processes .Molecular Structure Analysis
Phenazine derivatives are a large group of planar nitrogen-containing heterocyclic compounds. The most important core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .Chemical Reactions Analysis
Phenazine-1-carboxamide has been found to undergo various chemical reactions. For instance, PcnH catalyzes the hydrolysis of the amide bond of phenazine-1-carboxamide to produce phenazine-1-carboxylic acid .科学的研究の応用
Antitumor Potential
N-(3-bromophenyl)phenazine-1-carboxamide and its derivatives have shown promise as antitumor agents. Research has revealed that certain phenazine-1-carboxamides exhibit cytotoxicity against tumor cells, including leukemia and lung carcinoma. One study demonstrated the synthesis and evaluation of various N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides, highlighting the correlation between cytotoxicity and the electron-withdrawing power of substituents on the phenazine ring. These compounds have been found effective against L1210 leukemia in vitro and P388 leukemia and Lewis lung carcinoma in vivo (Rewcastle, Denny, & Baguley, 1987).
Antibacterial Properties
Phenazine-1-carboxamides, including N-(3-bromophenyl)phenazine-1-carboxamide, have demonstrated antibacterial properties. A study investigating N-aryl and N-heteryl phenazine-1-carboxamide derivatives found significant activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds inhibited the growth of both susceptible and resistant strains at comparable concentrations, highlighting their potential as agents for treating M. tuberculosis infections (De Logu et al., 2009).
Environmental Fate and Safety
The environmental fate and safety of phenazine-1-carboxamide, including its degradation, adsorption, and leaching in agricultural soils, have been studied. It was found that the degradation of this compound in soils follows first-order kinetics, with varying half-lives under different conditions. Factors like soil anaerobic microorganisms, organic matter content, and pH conditions are crucial in regulating its degradation. This study provides insights into evaluating the environmental and health risks of phenazine-1-carboxamide in agricultural settings (Ou et al., 2020).
Biocontrol and Pesticide Applications
Phenazine-1-carboxamide has been explored for its potential in biocontrol and as a pesticide. Studies have shown its antagonistic effects against fungal phytopathogens, making it an intriguing candidate for agricultural applications. Enhanced biosynthesis of phenazine-1-carboxamide by engineered strains of Pseudomonas chlororaphis indicates its potential for industrial-scale production as a biopesticide (Peng et al., 2018).
Anticancer Research
Research into bis(phenazine-1-carboxamides) has revealed that they exhibit growth inhibitory activity in various tumor cell lines and act as dual topoisomerase I/II-directed anticancer drugs. These compounds have shown preferential activity toward colon tumor lines and significant growth delays in tumor models, suggesting their potential as a new class of anticancer drugs (Spicer et al., 2000).
将来の方向性
Phenazines show great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . Researchers continue to investigate these compounds and hope to develop them as medicines . The future directions could involve further exploration of the biosynthetic pathways and synthetic strategies, as well as the development of novel bacterial strains for industrial-scale biosynthesis of phenazine-1-carboxamide and other phenazine derivatives .
特性
IUPAC Name |
N-(3-bromophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKXBZVCGVRHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)phenazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943043.png)

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)
![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)
![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)

![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2943054.png)
![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)

![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)
![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)
![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)